5-Cyclopropyl-1-(3-hydroxypropyl)-1h-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-Cyclopropyl-1-(3-hydroxypropyl)-1h-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1-(3-hydroxypropyl)-1h-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Triazole Formation: The formation of the triazole ring through a cycloaddition reaction.
Hydroxypropylation: The addition of a hydroxypropyl group to the triazole ring.
The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process would be optimized for cost-effectiveness and environmental sustainability, with considerations for waste management and energy efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-Cyclopropyl-1-(3-hydroxypropyl)-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1-(3-hydroxypropyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropyl-1-(3-hydroxypropyl)-1h-1,2,3-triazole-4-carboxamide
- 5-Cyclopropyl-1-(3-hydroxypropyl)-1h-1,2,3-triazole-4-carboxylate
Uniqueness
Compared to similar compounds, 5-Cyclopropyl-1-(3-hydroxypropyl)-1h-1,2,3-triazole-4-carboxylic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H13N3O3 |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
5-cyclopropyl-1-(3-hydroxypropyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H13N3O3/c13-5-1-4-12-8(6-2-3-6)7(9(14)15)10-11-12/h6,13H,1-5H2,(H,14,15) |
InChI Key |
FFKBNXKJQGHGTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N=NN2CCCO)C(=O)O |
Origin of Product |
United States |
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